molecular formula C10H13N3 B8778478 2-Butylimidazo[4,5-c]pyridine

2-Butylimidazo[4,5-c]pyridine

Cat. No.: B8778478
M. Wt: 175.23 g/mol
InChI Key: KVWWLDGBSOCRJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butylimidazo[4,5-c]pyridine is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key precursor in the development of biologically active molecules . The imidazo[4,5-c]pyridine structure is a fused bicyclic heterocycle that is structurally analogous to purines, which allows its derivatives to interact with a wide range of cellular targets and enzymes . This compound serves as a versatile building block for the synthesis of more complex molecules designed to modulate various disease pathways. Research into compounds featuring the this compound motif has revealed its relevance in several therapeutic areas. Notably, this core structure is found in inhibitors targeting enzymes such as serine/threonine-protein kinases and poly(ADP-ribose) polymerase (PARP), which are pertinent in oncology research . Furthermore, the scaffold is under investigation for its potential antimicrobial properties against a range of bacterial and fungal pathogens . The synthesis of this compound and its derivatives often involves cyclocondensation reactions of 4-aminonicotinic acid derivatives, providing researchers with a reliable route to access this pharmacologically important heterocycle . This product is intended for research and development purposes in a laboratory setting only. Intended Use and Disclaimer: This product is provided 'As Is' and is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. The researcher is responsible for verifying the suitability of this material for their specific applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

2-butyl-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C10H13N3/c1-2-3-4-10-12-8-5-6-11-7-9(8)13-10/h5-7H,2-4H2,1H3,(H,12,13)

InChI Key

KVWWLDGBSOCRJL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC2=C(N1)C=NC=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies for 2 Butylimidazo 4,5 C Pyridine

General Synthetic Routes to Imidazo[4,5-c]pyridines

The construction of the imidazo[4,5-c]pyridine core can be achieved through several established synthetic pathways. These methods often involve the formation of the imidazole (B134444) ring onto a pre-existing pyridine (B92270) structure.

Reductive Cyclization Approaches

A one-pot synthesis of 2-substituted-1H-imidazo[4,5-c]pyridines can be achieved through the reductive cyclization of 4-amino-3-nitropyridines with various aldehydes. researchgate.net This method utilizes sodium dithionite (B78146) (Na₂S₂O₄) as a versatile and efficient reagent for the reductive cyclization process. researchgate.net The reaction is believed to proceed through the reduction of the nitro group to an amino group, followed by condensation with the aldehyde and subsequent cyclization to form the imidazole ring. nih.gov This approach is noted for its efficiency and broad applicability for synthesizing 2-aryl-1H-imidazo[4,5-c]pyridines. researchgate.net

Condensation Reactions with Diaminopyridines and Aldehydes/Carboxylic Acids

A prevalent and classical method for synthesizing the imidazo[4,5-c]pyridine core involves the condensation of 3,4-diaminopyridine (B372788) with either carboxylic acids or aldehydes. jscimedcentral.com When using carboxylic acids, the reaction is often carried out in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. nih.gov Microwave-assisted synthesis has also been employed to accelerate these reactions and improve yields. nih.gov

Alternatively, the condensation of 3,4-diaminopyridine with aldehydes can yield the desired imidazo[4,5-c]pyridine derivatives. This reaction sometimes proceeds in two steps: the formation of a Schiff base intermediate followed by dehydrogenative cyclization. jscimedcentral.com To overcome the often harsh conditions and long reaction times associated with these methods, catalysts such as zinc triflate have been used to facilitate a one-pot synthesis from 3,4-diaminopyridine and substituted aldehydes in methanol (B129727) at reflux temperature. jscimedcentral.com Another approach involves reacting 3,4-diaminopyridine with the sodium metabisulfite (B1197395) adduct of corresponding benzaldehydes. nih.govresearchgate.net

Starting MaterialsReagents/ConditionsProductReference
4-Amino-3-nitropyridine, AldehydeNa₂S₂O₄2-Aryl-1H-imidazo[4,5-c]pyridine researchgate.net
3,4-Diaminopyridine, Carboxylic AcidPolyphosphoric Acid (PPA), Heat2-Substituted-1H-imidazo[4,5-c]pyridine nih.gov
3,4-Diaminopyridine, Substituted AldehydeZinc Triflate, Methanol, Reflux2-Substituted-1H-imidazo[4,5-c]pyridine jscimedcentral.com
3,4-Diaminopyridine, Benzaldehyde AdductNa₂S₂O₅, Ethanol, Reflux2-Phenyl-5H-imidazo[4,5-c]pyridine nih.gov

Transition-Metal-Catalyzed Synthetic Procedures

Transition-metal catalysis offers efficient and versatile routes to imidazo[4,5-c]pyridines. While much of the research focuses on the related imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, the principles can be extended. nih.govbeilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org For instance, palladium-catalyzed reactions have been utilized for the synthesis of imidazo[4,5-b]pyridine-2-ones and imidazo[4,5-c]pyridine-2-ones through a one-pot tandem carbamoyl (B1232498) chloride amination followed by intramolecular urea (B33335) cyclization. beilstein-journals.org Copper-catalyzed methods have also been developed for the synthesis of related imidazopyridine systems. nih.govbeilstein-journals.org These catalytic approaches often provide milder reaction conditions and broader substrate scope. rsc.org

Regioselective Synthesis of 2-Butylimidazo[4,5-c]pyridine Analogues

The imidazo[4,5-c]pyridine ring system possesses multiple nitrogen atoms that can be alkylated, leading to the formation of regioisomers. Controlling the regioselectivity of these reactions is crucial for synthesizing specific analogues.

Alkylation Strategies with Butyl Bromide and Related Reagents

The N-alkylation of 2-substituted imidazo[4,5-c]pyridines, including with reagents like butyl bromide, is a common strategy for derivatization. nih.govresearchgate.net These reactions are typically carried out under basic conditions, using a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF). nih.govresearchgate.netresearchgate.net Studies have shown that the alkylation of 2-phenyl-5H-imidazo[4,5-c]pyridines with alkyl halides such as 4-chlorobenzyl bromide or butyl bromide predominantly yields the N⁵-regioisomer. nih.govresearchgate.net The use of phase-transfer catalysts like tetra-n-butylammonium bromide (TBAB) can enhance the efficiency of these alkylation reactions.

Structural Assignment of N-Alkylated Regioisomers (e.g., N5-regioisomers) using 2D-NOESY and HMBC Spectroscopy

The unambiguous structural determination of the resulting N-alkylated regioisomers is critical. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for this purpose. nih.govresearchgate.netresearchgate.net

In NOESY experiments, the observation of a cross-peak between the protons of the newly introduced N-alkyl group (e.g., the N-CH₂ of the butyl group) and specific protons on the pyridine ring (such as H-4 and H-6) can confirm the site of alkylation. psychosocial.comresearchgate.net For example, a strong correlation between the benzylic protons and the H-4 and H-6 protons would indicate alkylation at the N5 position. psychosocial.com

HMBC spectroscopy provides complementary information by showing correlations between protons and carbons that are two or three bonds away. This can help to definitively establish the connectivity and thus the identity of the regioisomer. nih.govresearchgate.netresearchgate.net These spectroscopic methods are essential for confirming the formation of the desired N⁵-regioisomers in the synthesis of this compound analogues. nih.govresearchgate.net

TechniqueApplicationKey ObservationReference
2D-NOESYDetermination of N-alkylation siteCorrelation between N-CH₂ protons and pyridine ring protons (e.g., H-4, H-6) nih.govresearchgate.netresearchgate.netpsychosocial.comresearchgate.net
HMBCConfirmation of regioisomer structureCorrelation between N-CH₂ protons and specific carbons in the heterocyclic core nih.govresearchgate.netresearchgate.net

Post-Synthetic Modifications and Functionalization of the this compound Scaffold

The this compound core, once synthesized, presents several avenues for further chemical modification. These post-synthetic functionalizations are crucial for modulating the compound's physicochemical properties, biological activity, and for developing structure-activity relationships (SAR). The primary sites for modification on the imidazo[4,5-c]pyridine scaffold are the nitrogen atoms of the imidazole and pyridine rings, as well as the available carbon positions on the heterocyclic framework.

Alkylation of the nitrogen atoms is a common strategy to introduce diverse substituents. Research has demonstrated the successful alkylation of related 5H-imidazo[4,5-c]pyridine systems using alkyl halides, such as butyl bromide, in the presence of a base like potassium carbonate in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net This reaction typically leads to the formation of N-alkylated regioisomers. nih.gov While the primary focus of some studies has been the synthesis of the core ring system with various substituents, the methodologies employed can be adapted for the post-synthetic modification of the this compound scaffold.

Another key functionalization strategy involves the introduction of various groups at different positions of the imidazo[4,5-c]pyridine ring system. For instance, derivatives bearing substituted phenyl groups at the 2-position have been synthesized, and this approach could be conceptually reversed to modify other positions on a pre-existing 2-butyl scaffold. nih.gov Furthermore, the synthesis of imidazo[4,5-c]pyridine derivatives incorporating amide, urea, or sulfonamide functionalities has been reported, highlighting the versatility of this heterocyclic system for chemical derivatization.

The introduction of a carbonitrile group is another documented modification, leading to the formation of compounds like 2-butyl-1H-benzo nih.govnih.govimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives. orientjchem.org Although this example involves a more complex fused system, the synthetic steps, such as condensation reactions, provide insight into potential functionalization pathways for the simpler this compound.

The following table summarizes various synthetic modifications reported for the broader class of imidazo[4,5-c]pyridines, which are applicable as post-synthetic functionalization strategies for the 2-butyl derivative.

Table 1: Examples of Post-Synthetic Modification Strategies for the Imidazo[4,5-c]pyridine Scaffold

Starting Scaffold Reagents and Conditions Modification Type Resulting Functional Group Reference(s)
5H-Imidazo[4,5-c]pyridines Butyl bromide, K₂CO₃, DMF N-Alkylation N-butyl nih.govresearchgate.net
3,4-Diaminopyridine Substituted Aryl Aldehydes, Zinc Triflate, Methanol (reflux) C-Arylation (by synthesis) 2-Aryl jscimedcentral.com

Detailed research findings indicate that the choice of reagents and reaction conditions can direct the regioselectivity of the functionalization. For example, in alkylation reactions, the formation of specific N-regioisomers can be favored. nih.gov The development of one-pot synthetic methodologies and the use of catalysts like zinc triflate have been shown to improve the efficiency of synthesizing functionalized imidazo[4,5-c]pyridine derivatives. jscimedcentral.com These approaches hold significant promise for the efficient and targeted post-synthetic modification of the this compound scaffold, enabling the exploration of its potential in various scientific and technological fields.

Structure Activity Relationship Sar Studies of 2 Butylimidazo 4,5 C Pyridine Analogues

Role of the 2-Butyl Substituent in Modulating Biological Activity

The 2-butyl substituent on the imidazo[4,5-c]pyridine ring has been identified as a crucial element for conferring significant biological activity in several therapeutic areas. rsc.org Its size, shape, and lipophilicity appear to be optimal for interaction with various biological targets.

Analysis of Optimal Alkyl Chain Length at the C2 Position

Systematic studies have demonstrated a clear relationship between the length of the alkyl chain at the C2 position and the resulting biological activity. Research on imidazo[4,5-c]quinolines, a closely related scaffold, revealed a distinct correlation between the C2-alkyl chain length and Toll-like receptor 7 (TLR7) activity. nih.gov

In these studies, the maximum activity was observed with a C2-n-butyl derivative. nih.gov Analogues with shorter alkyl chains, such as methyl, ethyl, and n-propyl, exhibited poor activity. nih.gov Similarly, longer alkyl chains like n-hexyl, n-heptyl, and n-nonyl also resulted in diminished activity. nih.gov This suggests that the four-carbon butyl chain provides an optimal balance of size and lipophilicity for effective binding to the target. This finding has been consistently applied in the design of new analogues, with the 2-butyl group often serving as a foundational element for further optimization. rsc.orgacs.orgcore.ac.uk

Table 1: Effect of C2-Alkyl Chain Length on TLR7 Activity in Imidazo[4,5-c]quinoline Analogues

C2-Alkyl SubstituentRelative TLR7 Activity
MethylPoor
EthylPoor
n-PropylPoor
n-Butyl Maximum
n-PentylModerate
n-HexylPoor
n-HeptylPoor
n-NonylPoor

Data derived from studies on imidazo[4,5-c]quinolines, which have informed the understanding of the imidazo[4,5-c]pyridine scaffold. nih.gov

Impact of Substituent Variations and Positions on the Imidazo[4,5-c]pyridine Core

Beyond the C2 position, modifications to other parts of the imidazo[4,5-c]pyridine core have a profound impact on the compound's biological profile. The nature and position of these substituents can significantly alter electron density, lipophilicity, and steric properties, thereby influencing interactions with biological targets. souralgroup.com

For instance, in the context of Bruton's tyrosine kinase (BTK) inhibitors, SAR studies on imidazo[4,5-c]pyridine compounds showed a high tolerance for both hydrophobic and hydrophilic substituents at the C6 position. souralgroup.com In contrast, for TLR7 agonistic activity, N-benzyl substitution at the N1 position was found to be optimal in related imidazoquinolines. rsc.org However, for imidazo[4,5-c]pyridines, while 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine showed moderate TLR7-specific activity, N4-acyl or -alkyl substitutions led to a loss of activity. rsc.org This highlights the critical role of the C4-amino group for TLR7 agonism. nih.gov

Furthermore, the position of the nitrogen atom within the pyridine (B92270) ring itself is a key determinant of biological activity. Studies on tetracyclic imidazo[4,5-b]pyridine derivatives, an isomeric form, revealed that the position of the pyridine nitrogen significantly influenced their antiproliferative activity. irb.hr

Rational Design and Lead Optimization Strategies for Enhanced Therapeutic Profiles

The insights gained from SAR studies have enabled the rational design and lead optimization of imidazo[4,5-c]pyridine analogues to achieve enhanced therapeutic profiles. souralgroup.comoncotarget.comnih.gov By understanding the key structural requirements for activity, medicinal chemists can make targeted modifications to improve potency, selectivity, and pharmacokinetic properties.

One strategy involves the use of bioisosteric replacement. For example, in the development of dual angiotensin II type 1 (AT1) receptor antagonists and peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonists, the tetrazole ring of telmisartan (B1682998) was replaced with a carboxylic acid group in imidazo[4,5-c]pyridin-4-one derivatives. oncotarget.com

Computational methods such as 3D-QSAR and molecular docking are also instrumental in guiding lead optimization. oncotarget.com These techniques help to visualize the binding modes of ligands within their target proteins and predict the effects of structural modifications. For instance, docking studies of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridin-4-one derivatives with AT1 and PPARγ pockets have provided valuable insights into their dual activity. oncotarget.com

In the pursuit of novel Src family kinase inhibitors for glioblastoma, a rational design approach was employed, starting from the known inhibitor PP2. nih.gov By observing the cocrystal structures of PP2 with SFK members, researchers designed novel imidazo[4,5-c]pyridin-2-one derivatives with the aim of achieving a unique binding mode and higher activity. nih.gov This led to the synthesis of compounds with varying substituents at the N1 and N3 positions, such as tert-butyl, isobutyl, and cyclohexyl groups, to explore their impact on inhibitory activity. nih.gov

Table 2: Examples of Rationally Designed Imidazo[4,5-c]pyridine Analogues and their Targets

Compound ScaffoldTargetKey Design Strategy
Imidazo[4,5-c]pyridin-4-oneAT1/PPARγBioisosteric replacement of tetrazole with carboxylic acid. oncotarget.com
Imidazo[4,5-c]pyridin-2-oneSrc Family KinasesRational design based on the binding mode of a known inhibitor (PP2). nih.gov
Imidazo[4,5-c]pyridineBruton's Tyrosine KinaseIntroduction of variable substitutions at N1, C4, and C6 positions. souralgroup.com

Biological Activities and Mechanistic Investigations of 2 Butylimidazo 4,5 C Pyridine Analogues in Vitro

Antimicrobial Activities (In Vitro)

Derivatives of the imidazo[4,5-c]pyridine core have demonstrated notable in vitro activity against a range of microbial pathogens, including bacteria and fungi. The substitution at the 2-position, such as with a butyl group, is a key area of synthetic modification aimed at enhancing the potency and spectrum of these compounds.

Several studies have highlighted the antibacterial potential of imidazo[4,5-c]pyridine derivatives. For instance, a series of 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives, synthesized through alkylation with reagents including butyl bromide, were evaluated for their in vitro antibacterial activity. nih.gov Promisingly, some of these compounds exhibited low minimum inhibitory concentration (MIC) values, in the range of 4-8 µg/mL, against a panel of bacteria that included Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and methicillin-resistant S. aureus (MRSA). nih.gov

In another study, newly synthesized imidazo[4,5-c]pyridine derivatives were tested against various Gram-positive and Gram-negative bacteria. nih.gov Specific analogues displayed promising antimicrobial activity, underscoring the potential of this chemical class in the development of new antibacterial agents. nih.gov While many imidazo[4,5-b]pyridine derivatives tested showed a lack of broad antibacterial activity, one compound with a 2-imidazolinyl group demonstrated moderate activity against E. coli with a MIC of 32 μM. nih.gov

Table 1: In Vitro Antibacterial Activity of Selected Imidazo[4,5-c]pyridine Analogues

Compound Analogue Bacterial Strain MIC (µg/mL) Reference
2-(substituted-phenyl)imidazo[4,5-c]pyridine derivative E. coli 4-8 nih.gov
2-(substituted-phenyl)imidazo[4,5-c]pyridine derivative P. aeruginosa 4-8 nih.gov
2-(substituted-phenyl)imidazo[4,5-c]pyridine derivative S. aureus 4-8 nih.gov
2-(substituted-phenyl)imidazo[4,5-c]pyridine derivative MRSA 4-8 nih.gov
Imidazo[4,5-b]pyridine with 2-imidazolinyl group E. coli 32 µM nih.gov

The antifungal properties of imidazo[4,5-c]pyridine analogues have also been investigated. The same study that demonstrated antibacterial activity for 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives also reported their efficacy against fungal pathogens. nih.gov These compounds were tested against Candida albicans and Candida parapsilosis, with some showing potent activity with MIC values as low as 4-8 µg/mL. nih.gov Further research into polyfunctional imidazo[4,5-c]pyridine motifs has also identified compounds with promising activity against various fungi. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Imidazo[4,5-c]pyridine Analogues

Compound Analogue Fungal Strain MIC (µg/mL) Reference
2-(substituted-phenyl)imidazo[4,5-c]pyridine derivative Candida albicans 4-8 nih.gov
2-(substituted-phenyl)imidazo[4,5-c]pyridine derivative Candida parapsilosis 4-8 nih.gov

The antiviral potential of the imidazo[4,5-c]pyridine scaffold has been explored, with studies indicating activity against specific viruses. A notable investigation focused on 2,5-disubstituted imidazo[4,5-c]pyridines as a novel class of compounds with activity against pestiviruses and the hepatitis C virus (HCV). nih.gov Through modifications of the substituents at the 2 and 5 positions, researchers identified a compound, 2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridine, which demonstrated potent anti-HCV activity with a half-maximal effective concentration (EC50) of 0.10 µM and a high selectivity index of 1080. nih.gov Another study on amidino-substituted imidazo[4,5-b]pyridines found that some derivatives showed selective but moderate activity against the respiratory syncytial virus (RSV). nih.gov

Antiproliferative and Anticancer Activities (In Vitro)

Imidazo[4,5-c]pyridine analogues have emerged as a promising class of compounds in the search for new anticancer agents. In vitro studies have demonstrated their ability to inhibit the proliferation of various cancer cell lines, and research is ongoing to elucidate the underlying molecular mechanisms.

A number of studies have reported the in vitro antiproliferative activity of imidazo[4,5-c]pyridine and related imidazo[4,5-b]pyridine derivatives against a diverse range of human cancer cell lines. For instance, a series of 2,6-disubstituted imidazo[4,5-b]pyridines were tested against a panel of cancer cell lines including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), colorectal carcinoma (HCT-116), lung carcinoma (NCI-H460), and various leukemias. nih.gov Several derivatives displayed strong and selective antiproliferative activity, with some compounds exhibiting IC50 values in the low micromolar range (1.45–1.90 μM) against multiple cell lines. nih.gov

Amidino-substituted imidazo[4,5-b]pyridines have also shown significant antiproliferative effects. nih.gov Certain compounds in this series displayed selective and potent activity in the sub-micromolar range against colon carcinoma cell lines. nih.gov The synthesis of other imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine analogues has also yielded compounds with antitumor activity in mice, where they were shown to cause an accumulation of cells in the mitotic phase. nih.gov

Table 3: In Vitro Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Analogues

Cancer Cell Line Cell Line Type Compound Analogue IC50 (µM) Reference
Capan-1 Pancreatic Adenocarcinoma N-methyl substituted derivative 1.45-1.90 nih.gov
LN-229 Glioblastoma N-methyl substituted derivative 1.45-1.90 nih.gov
DND-41 Acute Lymphoblastic Leukemia N-methyl substituted derivative 1.45-1.90 nih.gov
K-562 Chronic Myeloid Leukemia N-methyl substituted derivative 1.45-1.90 nih.gov
Z-138 Non-Hodgkin Lymphoma N-methyl substituted derivative 1.45-1.90 nih.gov
Colon Carcinoma Colon Carcinoma Amidino-substituted derivative 0.4-0.7 nih.gov

Research into the mechanism of action of these compounds has pointed towards the disruption of critical cellular processes, including microtubule dynamics and protein kinase activity.

Tubulin Polymerization Inhibition: Several studies have identified tubulin as a key target for imidazopyridine derivatives. A series of imidazo[4,5-b]pyridine derived acrylonitriles were found to have a strong antiproliferative effect in the submicromolar range (IC50 0.2-0.6 μM). nih.gov Further investigation through immunofluorescence staining and tubulin polymerization assays confirmed that these compounds act as tubulin polymerization inhibitors. nih.govresearchgate.net Molecular modeling suggested that these compounds may interact with the colchicine (B1669291) binding site on tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. rsc.org

Kinase Inhibition: Protein kinases are another important class of targets for imidazo[4,5-c]pyridine analogues. A study on 6-anilino imidazo[4,5-c]pyridin-2-ones led to the discovery of selective inhibitors of DNA-dependent protein kinase (DNA-PK). acs.org DNA-PK is a crucial enzyme in the repair of DNA double-strand breaks, and its inhibition can enhance the efficacy of radiation therapy. acs.org Additionally, imidazo[4,5-b]pyridine-based compounds have been identified as potent dual inhibitors of FLT3 and Aurora kinases, which are implicated in the progression of acute myeloid leukemia. nih.gov

Table 4: Mechanistic Targets of Imidazo[4,5-c]pyridine and Imidazo[4,5-b]pyridine Analogues

Compound Class Molecular Target Activity IC50/EC50 Reference
Imidazo[4,5-b]pyridine derived acrylonitriles Tubulin Polymerization Inhibition 0.2-0.6 µM (antiproliferative) nih.gov
6-Anilino imidazo[4,5-c]pyridin-2-ones DNA-Dependent Protein Kinase (DNA-PK) Inhibition - acs.org
Imidazo[4,5-b]pyridine-based compounds FLT3/Aurora Kinase Inhibition - nih.gov

Analysis of Selective Cytotoxicity Profiles (In Vitro)

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several studies have investigated the in vitro cytotoxicity of imidazo[4,5-c]pyridine analogues against various cancer cell lines. The selectivity of these compounds is often evaluated by comparing their half-maximal inhibitory concentration (IC50) values in cancer cells to those in non-cancerous cell lines. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to that in cancer cells, indicates a more favorable therapeutic window.

For instance, studies on related imidazopyridine derivatives have demonstrated promising selective cytotoxicity. While comprehensive data on a wide range of 2-butylimidazo[4,5-c]pyridine analogues is limited in publicly available literature, the principle of selective cytotoxicity has been established for the broader imidazopyridine class. For example, certain imidazo[4,5-b]pyridine derivatives have shown pronounced antiproliferative activity against various human cancer cell lines while exhibiting lower toxicity towards normal peripheral blood mononuclear cells (PBMC) mdpi.com. Similarly, the cytotoxicity of some novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives was evaluated against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with one of the lead compounds also tested against the normal liver cell line HL7702 to determine its selectivity nih.gov.

Table 1: Illustrative Selective Cytotoxicity of Imidazopyridine Analogues (In Vitro) This table presents representative data for imidazopyridine derivatives to illustrate the concept of selective cytotoxicity. Specific data for a broad range of this compound analogues is not readily available in the cited literature.

Compound Cancer Cell Line IC50 (µM) in Cancer Cells Normal Cell Line IC50 (µM) in Normal Cells Selectivity Index (SI) Reference
Derivative 19 Capan-1 (Pancreatic) 1.45 PBMC >10 >6.9 mdpi.com
Derivative 19 K-562 (Leukemia) 1.90 PBMC >10 >5.3 mdpi.com
Compound 5l MDA-MB-231 (Breast) 1.4 HL7702 (Liver) Not specified Not specified nih.gov
Compound 5l HepG2 (Liver) 22.6 HL7702 (Liver) Not specified Not specified nih.gov

Modulation of Immune Receptors (e.g., Toll-like Receptors)

Toll-like receptors (TLRs) are key components of the innate immune system, recognizing pathogen-associated molecular patterns and triggering immune responses. TLR7 and TLR8, in particular, are sensors for single-stranded RNA viruses and have become attractive targets for the development of immunomodulatory drugs.

Several this compound analogues have been identified as potent agonists of TLR7 and/or TLR8. Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the imidazo[4,5-c]pyridine core can significantly influence their activity and selectivity for TLR7 versus TLR8.

A noteworthy example is the compound 1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine , which has been characterized as a pure TLR7 agonist with negligible activity on TLR8 altmeyers.org. This selectivity is significant because TLR7 activation in plasmacytoid dendritic cells leads to the production of type I interferons (IFN-α/β), which are crucial for antiviral and antitumor immunity, with a potentially lower pro-inflammatory cytokine profile compared to dual TLR7/8 agonists altmeyers.org. The 2-butyl substituent has been shown to be a key determinant of activity, projecting into a hydrophobic pocket at the dimer interface of the receptor mdpi.com.

Table 2: TLR7 and TLR8 Agonistic Activities of this compound Analogues (In Vitro)

Compound TLR7 Agonistic Activity (EC50, µM) TLR8 Agonistic Activity (EC50, µM) Key Structural Features Reference
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine 1.57 >30 (negligible) N1-benzyl, C2-butyl researchgate.net
1-(4-Aminomethyl)benzyl-2-butyl-1H-imidazo[4,5-c]quinolin-4-amine Not specified Not specified A highly potent small-molecule TLR7/8 agonist droracle.ai

Angiotensin II Receptor Antagonism

The renin-angiotensin system (RAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The angiotensin II type 1 (AT1) receptor is the primary mediator of the pressor and pathological effects of angiotensin II. Consequently, AT1 receptor blockers (ARBs) are a major class of drugs for the treatment of hypertension and related cardiovascular diseases.

Derivatives of this compound have been developed as potent and selective non-peptide angiotensin II receptor antagonists. These compounds exhibit high affinity for the AT1 receptor subtype. The selectivity for AT1 over the angiotensin II type 2 (AT2) receptor is a hallmark of this class of antihypertensive agents, as the physiological roles of the AT2 receptor are distinct from those of the AT1 receptor and are not associated with the primary regulation of blood pressure bohrium.com.

Table 3: Angiotensin II AT1 Receptor Antagonism by this compound Analogues (In Vitro) This table highlights the potent AT1 receptor antagonism of this class of compounds. Direct comparative Ki or IC50 values for AT2 receptors for these specific analogues are not provided in the cited literature.

Compound AT1 Receptor Binding Affinity (IC50, nM) Key Structural Features Reference
2-butyl-4,5-dihydro-4-oxo-3-[[2'-(1H-tetrazol-5-yl)-4-biphenylyl]methyl]-3H-imidazo[4,5-c]pyridine-5-(N,N-diethylacetamide) Potency superior to L-158,809 C2-butyl, N3-biphenyltetrazole, N5-diethylacetamide osti.gov
(S)-3-(5-(2-(1H-tetrazol-5-yl)phenyl)-2,3-dihydro-1H-inden-1-yl)-2-ethyl-5-isobutyl-7-methyl-3H-imidazo[4,5-b]pyridine 1.6 Imidazo[4,5-b]pyridine core researchgate.net

Other Reported Biological Activities (In Vitro and Mechanistic Studies)

Beyond their effects on cancer cells, immune receptors, and the renin-angiotensin system, imidazo[4,5-c]pyridine analogues have been investigated for other potential therapeutic applications, including their anti-inflammatory properties.

Inflammation is a complex biological response implicated in a wide range of diseases. The anti-inflammatory potential of imidazopyridine derivatives has been explored in various in vitro models. Mechanistic studies on related imidazopyridine scaffolds, such as imidazo[1,2-a]pyridines and imidazo[4,5-b]pyridines, have provided insights into their potential modes of action.

These studies suggest that the anti-inflammatory effects of imidazopyridines may be mediated through the inhibition of key inflammatory pathways and mediators. For example, some imidazo[1,2-a]pyridine (B132010) derivatives have been shown to modulate the STAT3/NF-κB signaling pathway, which plays a central role in the inflammatory response nih.gov. This modulation can lead to a reduction in the expression of pro-inflammatory genes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and a decrease in the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) nih.govnih.gov. Furthermore, certain 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives have demonstrated selective inhibitory activity against the COX-2 enzyme. While specific data on the anti-inflammatory mechanisms of this compound analogues are not extensively detailed in the available literature, the findings from related imidazopyridine compounds suggest a plausible mechanism of action for this class of molecules.

Table 4: Potential Anti-Inflammatory Mechanisms of Imidazopyridine Analogues (In Vitro) This table summarizes findings from related imidazopyridine scaffolds, suggesting potential mechanisms for this compound analogues.

Mechanistic Target Effect Compound Class Reference
NF-κB Signaling Inhibition of activity Imidazo[1,2-a]pyridines nih.gov
STAT3 Signaling Suppression of phosphorylation Imidazo[1,2-a]pyridines nih.gov
COX-2 Expression/Activity Inhibition Imidazo[1,2-a]pyridines, Imidazo[4,5-b]pyridines nih.gov
iNOS Expression Reduction Imidazo[1,2-a]pyridines nih.gov
TNF-α Production Inhibition Imidazo[1,2-a]pyridines nih.gov
IL-6 Production Reduction Imidazo[1,2-a]pyridines nih.gov

Antidiabetic Potential

Analogues of this compound have been investigated for their potential in managing diabetes mellitus, primarily through the inhibition of key enzymes involved in carbohydrate metabolism and through modulation of cellular signaling pathways.

Research into imidazo[1,2-a]pyridine derivatives has shown their potential as inhibitors of α-glucosidase, an enzyme crucial for breaking down carbohydrates into glucose. researchgate.net Inhibition of this enzyme can help in controlling postprandial hyperglycemia. For instance, a series of 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridines were synthesized and evaluated for their α-glucosidase inhibitory activity. One of the most potent compounds in this series, 5g , exhibited an IC50 value of 3.7 μM, which was significantly more potent than the standard drug acarbose (B1664774) (IC50 = 67.4 μM). researchgate.net

Another study on imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole (B1197879) derivatives also demonstrated significant α-glucosidase (α-GLY) and α-amylase (α-AMY) inhibitory effects. nih.gov Compounds 8b and 8e from this series showed very strong inhibition against the α-GLY enzyme with KI values of 6.09 ± 0.37 μM and 13.03 ± 2.43 μM, respectively, surpassing the reference compound acarbose (KI = 24.36 ± 3.12). nih.gov

Furthermore, the antidiabetic potential of imidazopyridine derivatives has been explored through their action on other targets. For example, a series of novel compounds containing an imidazo[1,2-a]pyridine scaffold were synthesized and identified as effective agonists of G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes treatment.

While these studies highlight the potential of the broader imidazopyridine class of compounds in diabetes management, specific in vitro antidiabetic data for this compound is not extensively documented in the reviewed literature. The presented data for various analogues, however, suggests that the imidazo[4,5-c]pyridine scaffold is a promising starting point for the development of new antidiabetic agents.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogues

Compound IC50 (µM) Reference
5g 3.7 researchgate.net

Table 2: In Vitro α-GLY and α-AMY Inhibitory Activity of Imidazo[1,2-a]pyridine-based 1,3,4-thiadiazole Derivatives

Compound α-GLY KI (µM) α-AMY IC50 (µM) Reference
8b 6.09 ± 0.37 Not Reported nih.gov
8e 13.03 ± 2.43 Not Reported nih.gov

Antitubercular Activity

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has necessitated the search for novel antitubercular agents. The imidazo[4,5-c]pyridine scaffold has been explored as a potential source of new drugs for tuberculosis.

A study involving the synthesis of novel imidazo[4,5-c]pyridine derivatives containing amide, urea (B33335), or sulfonamide moieties revealed significant in vitro activity against M. tuberculosis H37Rv. researchgate.net Within this series, compounds 21 , 22 , and 23 were identified as the most active, although their specific structures and MIC values were not detailed in the abstract. researchgate.net Another investigation into imidazo[4,5-c]pyridine derivatives reported that compounds with amide/urea/sulfonamide functionalities showed promising activity against Mtb based on the agar (B569324) dilution method. researchgate.net

Research on the related imidazo[1,2-a]pyridine scaffold has also yielded potent antitubercular agents. For example, a series of imidazo[1,2-a]pyridine amides (IPAs) and imidazo[1,2-a]pyridine sulfonamides (IPSs) were evaluated against the Mtb H37Rv strain. nih.gov Compound IPA-6 was found to be exceptionally potent with a Minimum Inhibitory Concentration (MIC) of 0.05 µg/mL, which is 125 times more potent than the standard drug ethambutol (B1671381) (MIC 6.25 µg/mL). nih.gov Other active compounds from this study included IPA-9 and IPS-1 (both with MIC 0.4 µg/mL). nih.gov

These findings underscore the potential of the imidazo[4,5-c]pyridine and related imidazopyridine cores in the development of new antitubercular drugs. However, specific data on the antitubercular activity of this compound is not available in the cited literature.

Table 3: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine Analogues against M. tuberculosis H37Rv

Compound MIC (µg/mL) Reference
IPA-6 0.05 nih.gov
IPA-9 0.4 nih.gov
IPS-1 0.4 nih.gov

Central Nervous System (CNS) Activity

The structural similarity of imidazopyridines to purines, which play a significant role in the central nervous system, has prompted investigations into their CNS activity. A key area of interest has been their interaction with γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain.

Imidazopyridine derivatives are generally recognized as positive allosteric modulators of GABA-A receptors. nih.gov One specific analogue, Bamaluzole , which features an imidazo[4,5-c]pyridine core, has been patented as a GABA-A receptor agonist with potential anticonvulsant properties. nih.gov

While the broader class of imidazopyridines has shown affinity for GABA-A receptors, detailed in vitro studies specifically characterizing the CNS activity of this compound are limited in the available literature. The activity of Bamaluzole suggests that the imidazo[4,5-c]pyridine scaffold can indeed interact with CNS targets, warranting further investigation into the effects of different substituents, such as a butyl group at the 2-position, on this activity.

Computational Chemistry and Molecular Modeling Studies of 2 Butylimidazo 4,5 C Pyridine Analogues

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding how 2-butylimidazo[4,5-c]pyridine analogues interact with their biological targets at an atomic level. mdpi.com

Molecular docking simulations have been instrumental in identifying and characterizing the binding of imidazo[4,5-c]pyridine analogues to various biological targets. A significant target for many anticancer agents is tubulin, a protein critical for microtubule formation and cell division. nih.gov The colchicine (B1669291) binding site, located at the interface between α- and β-tubulin heterodimers, is a particularly important pocket for tubulin polymerization inhibitors. nih.govnih.gov

Studies on structurally related heterocyclic compounds show that they can effectively occupy this site, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. mdpi.commdpi.com Docking studies reveal that ligands similar to this compound can adopt a specific conformation within the colchicine binding site, mimicking the binding mode of colchicine or other known inhibitors like Combretastatin A-4. mdpi.com The imidazopyridine core often serves as a central scaffold from which substituents, such as the butyl group, can extend into various sub-pockets of the binding site, establishing stabilizing interactions. For other related imidazo[4,5-c]pyridine derivatives, molecular docking has been employed to investigate their binding to different targets, such as GlcN-6-P synthase in antimicrobial studies. nih.gov

The stability of the ligand-target complex is determined by a network of interactions with specific amino acid residues within the binding pocket. Molecular docking studies provide a detailed map of these interactions, which typically include hydrogen bonds, hydrophobic interactions, and cation-π or π-π stacking interactions. nih.govmdpi.comresearchgate.net

For inhibitors targeting the colchicine binding site of tubulin, interactions with certain key residues are frequently observed. While specific data for this compound is limited, studies on analogous inhibitors binding to this site highlight the importance of residues such as:

Cysβ241: Forms crucial hydrogen bonds or hydrophobic contacts.

Leuβ248, Alaβ250, Valβ238, Alaβ316, Valβ318, Ileβ378: These residues often form a hydrophobic pocket that accommodates nonpolar parts of the inhibitor, such as the butyl chain.

Lysβ254, Asnα101, Glnα11: These polar amino acids can act as hydrogen bond donors or acceptors, interacting with heteroatoms in the imidazopyridine ring system. mdpi.com

Tyrβ206, Pheβ254: Aromatic residues like these can engage in favorable cation-π interactions with the ligand. nih.gov

The precise nature and strength of these interactions determine the binding affinity and, consequently, the biological activity of the compound.

Interaction TypePotential Interacting Amino Acid ResiduesRole in Binding
Hydrogen BondingLysβ254, Asnα101, Cysβ241, Glnα11Orients the ligand and provides specificity.
Hydrophobic InteractionsLeuβ248, Alaβ250, Valβ238, Valβ318Stabilizes aliphatic and aromatic moieties of the ligand.
Cation-π / π-π InteractionsTyrβ206, Pheβ254Stabilizes the aromatic core of the ligand within the binding site. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the biological activity of a series of compounds with their physicochemical properties or structural features. mdpi.com These models are valuable for predicting the activity of new, unsynthesized molecules and for understanding the structural requirements for optimal biological response. nih.gov

Both 2D and 3D QSAR models have been developed for various classes of heterocyclic compounds, including imidazoles and imidazopyridines, to understand their anticancer activities. mdpi.comnih.govresearchgate.net

2D-QSAR: These models use descriptors calculated from the 2D representation of the molecule, such as topological indices, molecular weight, and counts of specific atoms or functional groups. A statistical method, often multiple linear regression (MLR), is used to build an equation that links these descriptors to the observed biological activity. mdpi.com For example, a 2D-QSAR model for imidazoquinazoline derivatives identified key physicochemical parameters that govern their antitumor activity. mdpi.com

3D-QSAR: These models consider the 3D structure of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. nih.gov In these methods, molecules are aligned, and steric and electrostatic fields are calculated around them. The variation in these fields is then correlated with biological activity. The results are often visualized as contour maps, highlighting regions where modifications to the molecular structure could enhance or diminish activity. nih.gov 3D-QSAR studies on substituted imidazoles have successfully modeled their activity as modulators of P-glycoprotein, a protein involved in multidrug resistance in cancer. nih.gov

The predictive power of these models is rigorously evaluated using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q² or R²cv). nih.gov

QSAR models quantify the relationship between a molecule's properties and its function. Key parameters often found to be significant for imidazo[4,5-c]pyridine analogues and related compounds include:

Electronic Parameters: These describe the electron distribution in the molecule. Descriptors like dipole moment, partial atomic charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. For instance, modifications that increase the electron density on nitrogen atoms in the pyridine (B92270) ring can enhance interactions with biological targets. researchgate.net CoMSIA models explicitly map out regions where electrostatic properties (e.g., negative or positive potential) are favorable for activity. nih.gov

Steric Parameters: These relate to the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific CoMFA/CoMSIA steric fields are used. The contour maps generated in 3D-QSAR can show areas where bulky substituents (like the butyl group) are favored, suggesting they fit well into a hydrophobic pocket, or where they are disfavored due to steric clashes. nih.govrsc.org The balance between electronic and steric factors is critical for achieving high biological activity. rsc.org

Density Functional Theory (DFT) Based Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. electrochemsci.org DFT calculations provide detailed information on molecular geometry, electronic properties, and reactivity, complementing the insights from molecular docking and QSAR. researchgate.netnih.gov

For imidazo[4,5-c]pyridine derivatives, DFT calculations are used to:

Optimize Molecular Geometry: Determine the most stable 3D conformation of the molecule.

Calculate Electronic Properties: Compute fundamental parameters such as the energies of the HOMO and LUMO. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. electrochemsci.org

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding potential sites for hydrogen bonding and other non-covalent interactions.

Determine Atomic Charges: Calculate the partial charge on each atom, which helps in rationalizing intermolecular interactions observed in docking studies. researchgate.net

DFT studies on pyridine derivatives have shown how different substituents can alter the charge density on the ring nitrogen, thereby influencing its ability to interact with metal ions or biological receptors. researchgate.net Such calculations provide a theoretical foundation for the electronic and steric parameters used in QSAR models and help explain the observed binding modes in docking simulations.

Computational MethodKey Application for this compound AnaloguesInformation Gained
Molecular DockingPredicting binding pose in a target protein (e.g., tubulin). mdpi.comBinding site, binding mode, key interacting amino acids. nih.gov
QSAR (2D/3D)Correlating chemical structure with biological activity. mdpi.comnih.govStructure-activity relationships, prediction of activity for new analogues. mdpi.com
Density Functional Theory (DFT)Calculating electronic structure and reactivity parameters. electrochemsci.orgOptimized geometry, HOMO-LUMO gap, charge distribution (MEP). nih.gov

Molecular Electrostatic Potential (MESP) Analysis

Molecular Electrostatic Potential (MESP) analysis is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactive sites for electrophilic and nucleophilic attack. The MESP map displays the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich areas) and blue regions indicating positive potential (electron-poor areas).

For analogues of this compound, MESP analysis reveals key features of their reactivity. The nitrogen atoms of the pyridine and imidazole (B134444) rings are expected to be the most electron-rich regions, appearing as areas of strong negative electrostatic potential. These sites are therefore susceptible to electrophilic attack. Conversely, the hydrogen atoms attached to the carbon framework, particularly those on the imidazole ring, will exhibit a positive electrostatic potential, making them potential sites for nucleophilic interaction.

Calculation of Frontier Molecular Orbitals (HOMO-LUMO) Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity and lower stability.

For this compound analogues, the HOMO is typically localized over the electron-rich imidazole and pyridine rings, while the LUMO is distributed over the entire aromatic system. The energy of these orbitals and the resulting HOMO-LUMO gap can be modulated by the introduction of different substituents on the heterocyclic core.

In a theoretical study on imidazo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gap was calculated to examine the inter/intra molecular charge transfer and determine the molecule's kinetic stability and chemical reactivity. nih.gov It was noted that a high energy gap corresponds to good nucleophilic character and hardness, while a low energy gap suggests a soft hybrid with good electrophilic character. nih.gov The butyl group at the 2-position of the imidazo[4,5-c]pyridine ring system, due to its electron-donating nature, is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap and increasing the molecule's reactivity compared to the unsubstituted parent compound.

Table 1: Hypothetical Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Substituted this compound Analogues

Substituent (R)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
H-6.25-1.105.15
CH3-6.18-1.055.13
Cl-6.35-1.255.10
NO2-6.80-1.954.85

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate expected trends based on substituent effects.

In Silico ADME Prediction for Early Stage Compound Evaluation

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, allowing for the early identification of compounds with potentially poor pharmacokinetic profiles. Various computational models are used to predict key ADME parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential for metabolism by cytochrome P450 (CYP) enzymes.

For this compound analogues, in silico ADME predictions can help to assess their drug-likeness. A computational approach was used to evaluate the drug-likeness properties of newly synthesized imidazo[4,5-c]pyridine derivatives using ADMETlab 2.0. nih.gov Such studies on related imidazo[4,5-b]pyridine-5-thione derivatives have also been conducted to predict their pharmacokinetic and druglikeness properties, as well as their toxicity profiles. nih.govresearchgate.net

Key predicted ADME parameters for this compound analogues would likely include:

Human Intestinal Absorption (HIA): High HIA is generally desirable for orally administered drugs. The lipophilicity introduced by the butyl group may enhance passive diffusion across the intestinal membrane.

Blood-Brain Barrier (BBB) Penetration: The ability to cross the BBB is crucial for drugs targeting the central nervous system. The physicochemical properties of the substituents on the imidazo[4,5-c]pyridine core will significantly influence this parameter.

Plasma Protein Binding (PPB): The extent of binding to plasma proteins affects the free concentration of the drug available to exert its pharmacological effect.

CYP450 Metabolism: Prediction of which CYP isoforms are likely to metabolize the compound is important for anticipating potential drug-drug interactions.

Table 2: Predicted In Silico ADME Properties for this compound

ADME ParameterPredicted Value/Classification
Human Intestinal Absorption (HIA)High
Blood-Brain Barrier (BBB) PenetrationModerate to High
Plasma Protein Binding (PPB)>90%
CYP2D6 InhibitorLikely
CYP3A4 InhibitorUnlikely
Lipinski's Rule of FiveCompliant

Note: The data in this table is illustrative and based on general expectations for compounds with this type of scaffold.

Challenges and Future Perspectives in 2 Butylimidazo 4,5 C Pyridine Research

Addressing Synthetic Challenges for Scalability and Diversification of Analogues

The successful translation of a promising compound from a laboratory curiosity to a clinical candidate is contingent upon the development of a robust, scalable, and economically viable synthetic route. While the synthesis of the core imidazo[4,5-c]pyridine ring system is well-established, typically involving the condensation of 3,4-diaminopyridine (B372788) with a suitable carboxylic acid or its derivative, challenges remain in the context of large-scale production and the generation of diverse analogue libraries for structure-activity relationship (SAR) studies.

One of the primary hurdles in the multi-step synthesis of 2-Butylimidazo[4,5-c]pyridine and its derivatives lies in ensuring high yields and purity at each step, which can be complicated by the formation of regioisomers. nih.gov For instance, the alkylation of the imidazo[4,5-c]pyridine core can occur at different nitrogen atoms, leading to a mixture of products that require tedious and often costly chromatographic separation. A study on the alkylation of 5H-imidazo[4,5-c]pyridines with butyl bromide highlighted the predominant formation of the N5 regioisomer, which is a crucial consideration for synthetic design. nih.gov

To facilitate the rapid diversification of analogues, the development of late-stage functionalization strategies is a key area of future research. These methods would allow for the modification of the core this compound scaffold in the final steps of the synthesis, enabling the efficient generation of a library of compounds for biological screening.

Exploration of Novel Mechanistic Pathways and Therapeutic Applications

The imidazo[4,5-c]pyridine scaffold has been associated with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. nih.govnih.gov This versatility stems from the ability of this heterocyclic system to interact with various enzymes and receptors. nih.gov For this compound, a key future direction is the elucidation of its specific mechanistic pathways and the exploration of novel therapeutic applications beyond the currently known activities of its parent scaffold.

The structural similarity of imidazo[4,5-c]pyridines to purines suggests that they can act as inhibitors of kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.gov Indeed, several imidazo[4,5-c]pyridine derivatives have demonstrated potent inhibitory activity against kinases such as CDK2 and Aurora B. nih.gov Future research should, therefore, investigate the kinase inhibitory profile of this compound and its analogues to assess their potential as anticancer agents. The cytotoxic activity of related compounds has been demonstrated against various cancer cell lines, providing a strong rationale for such investigations. nih.govresearchgate.netnih.gov

Beyond oncology, the antimicrobial and antiviral potential of this compound class warrants further exploration. Derivatives of imidazo[4,5-c]pyridine have shown activity against a range of pathogens, including bacteria and viruses like the Bovine Viral Diarrhea Virus (BVDV), which serves as a surrogate for the Hepatitis C virus. nih.gov The mechanism of action in these cases often involves the inhibition of key viral or bacterial enzymes, such as RNA-dependent RNA polymerase. nih.gov Investigating the potential of this compound to inhibit microbial growth and viral replication could open up new avenues for the development of novel anti-infective agents.

A summary of potential therapeutic applications for imidazo[4,5-c]pyridine derivatives, which could be explored for this compound, is presented in the table below.

Therapeutic AreaPotential Molecular TargetSupporting Evidence for Imidazo[4,5-c]pyridine Scaffold
Oncology Cyclin-Dependent Kinases (e.g., CDK2), Aurora Kinases, Poly (ADP-ribose) polymerase (PARP)Demonstrated inhibitory activity and cytotoxicity in various cancer cell lines. nih.govnih.govnih.gov
Infectious Diseases Viral RNA-dependent RNA polymerase, Bacterial enzymesActivity against BVDV and various bacterial strains. nih.gov
Inflammatory Diseases Kinases involved in inflammatory pathwaysStructural similarity to known kinase inhibitors. nih.gov
Neurological Disorders GABAA receptorsSome imidazopyridines act as GABAA receptor modulators. nih.gov

Application of Advanced Computational Approaches in Lead Optimization and De Novo Design

In modern drug discovery, computational methods play an indispensable role in accelerating the identification and optimization of lead compounds. For this compound, the application of advanced computational approaches can guide the rational design of analogues with improved efficacy, selectivity, and pharmacokinetic profiles.

Lead Optimization: Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful tools for lead optimization. If the threedimensional structure of a biological target for this compound is known, SBDD techniques like molecular docking can be employed to predict the binding mode of the compound and identify key interactions. This information can then be used to design modifications that enhance binding affinity and selectivity. In the absence of a target structure, LBDD methods such as quantitative structure-activity relationship (QSAR) studies can be utilized to build predictive models based on the biological activity of a series of analogues.

A crucial aspect of lead optimization is the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models can help to identify potential liabilities, such as poor oral bioavailability or a high risk of toxicity, early in the drug discovery process, thereby reducing the likelihood of late-stage failures. researchgate.netnih.govnih.gov Various computational tools and web servers, such as ADMETlab 2.0, are available for this purpose. nih.govdntb.gov.ua

De Novo Design: Beyond optimizing existing leads, computational methods can be used for the de novo design of novel molecules with desired pharmacological properties. mdpi.com These approaches utilize algorithms to generate new chemical structures that are predicted to be active against a specific biological target. For the imidazo[4,5-c]pyridine scaffold, de novo design could be employed to explore novel substitution patterns on the butyl chain and the pyridine (B92270) ring that could lead to enhanced biological activity or novel therapeutic applications. nih.gov

Conceptual Development of Targeted Delivery Systems (In Vitro/Theoretical Considerations)

The therapeutic efficacy of a drug is not solely dependent on its intrinsic potency but also on its ability to reach the target site in the body at a sufficient concentration and for an appropriate duration. Targeted drug delivery systems aim to enhance the therapeutic index of a drug by selectively delivering it to the desired cells or tissues, thereby minimizing off-target effects and reducing systemic toxicity. For this compound, the conceptual development of such systems, initially through in vitro and theoretical studies, represents a significant future perspective.

Nitrogen-containing heterocycles, due to their chemical properties, can be amenable to encapsulation within or conjugation to various drug delivery platforms. nih.goveurekaselect.com Theoretical models can be employed to simulate the loading and release of this compound from different carrier systems, such as nanoparticles. researchgate.net These models can help in the rational design of delivery vehicles with optimal drug loading capacity and release kinetics.

In vitro studies are essential to validate the theoretical concepts and to assess the feasibility of a targeted delivery approach. For example, if this compound is being developed as an anticancer agent, its encapsulation in nanoparticles decorated with ligands that bind to receptors overexpressed on cancer cells could be explored. In vitro experiments using cancer cell lines would then be conducted to evaluate the cellular uptake, cytotoxicity, and mechanism of action of the targeted formulation compared to the free drug. researchgate.net

The table below outlines some conceptual targeted delivery strategies that could be explored for this compound.

Delivery SystemTargeting MoietyPotential ApplicationTheoretical/In Vitro Considerations
Liposomes Antibodies, Peptides, Folic AcidCancer TherapyDrug encapsulation efficiency, release kinetics, receptor-mediated endocytosis.
Polymeric Nanoparticles Aptamers, Small MoleculesVarious diseasesBiocompatibility and biodegradability of the polymer, drug-polymer interactions.
Micelles None (passive targeting via EPR effect)Cancer TherapyCritical micelle concentration, stability in biological fluids.
Drug-Antibody Conjugates Monoclonal AntibodiesTargeted Cancer TherapyLinker stability, drug-to-antibody ratio.

The exploration of these advanced drug delivery strategies, even at a conceptual and in vitro stage, can provide valuable insights into the potential for enhancing the therapeutic profile of this compound and pave the way for future preclinical and clinical development.

Q & A

Basic: What are the most reliable synthetic methods for preparing imidazo[4,5-c]pyridine derivatives, such as 2-butyl-substituted analogs?

Answer:
The synthesis of imidazo[4,5-c]pyridine derivatives often involves cyclization or metal-mediated reactions. For example:

  • Organometallic Zinc-Amine Base Reactions : A method for producing halogenated derivatives involves reacting 3H-imidazo[4,5-c]pyridine precursors with organometallic zinc-amine bases, enabling regioselective functionalization at the 2-position .
  • Oxidation with TFAA/UHP : Electron-deficient pyridines can be oxidized to N-oxides using trifluoroacetic anhydride (TFAA) and hydrogen peroxide–urea (UHP), a method adaptable for introducing reactive sites in imidazo[4,5-c]pyridines .
  • Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to control substituent placement and avoid side products like imidazo[4,5-b]pyridines, which exhibit lower biological potency .

Basic: How can structural characterization of 2-butylimidazo[4,5-c]pyridine be performed experimentally?

Answer:
Use a combination of:

  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for 1H-imidazo[4,5-c]pyridine derivatives, which form non-centrosymmetric orthorhombic structures with solvent-dependent disorder .
  • Vibrational Spectroscopy (IR/Raman) : Assign vibrational modes (e.g., C-H bending, N-H stretching) using DFT-calculated spectra (B3LYP/6-31G(d,p)) and compare with experimental data to validate tautomeric forms .
  • NMR Analysis : Detect substituent effects on chemical shifts; for example, anomeric protons in glycosylated derivatives show downfield shifts (~δ7.83) due to thione group proximity .

Basic: What analytical techniques are recommended for detecting this compound in complex matrices?

Answer:

  • LC-MS/MS : Quantify trace amounts using multiple reaction monitoring (MRM), as applied to heterocyclic amine derivatives like PhIP (a structurally related compound) .
  • Chromatographic Separation : Use reversed-phase HPLC with UV detection (λ = 290–300 nm) to resolve imidazo[4,5-c]pyridines from co-eluting contaminants .
  • Validation : Confirm method robustness via spike-recovery experiments in biological matrices (e.g., plasma, tissue homogenates) .

Basic: How do substituents at the 2-position influence the reactivity of imidazo[4,5-c]pyridine derivatives?

Answer:

  • Steric and Electronic Effects : Bulky alkyl groups (e.g., butyl) at the 2-position enhance stability against metabolic degradation compared to aryl groups. For example, 2-phenyl derivatives exhibit lower oral bioavailability due to rapid hepatic clearance .
  • Synthetic Tuning : Use alkyl halides or organometallic reagents to introduce substituents. Zinc-mediated reactions allow precise control over regiochemistry .

Advanced: What structure-activity relationships (SAR) govern the biological activity of 2-substituted imidazo[4,5-c]pyridines?

Answer:

  • Inotropic Activity : 2-Aryl derivatives (e.g., 2-[2-methoxy-4-(methylsulfinyl)phenyl]) show 5–10× higher potency than imidazo[4,5-b]pyridines, attributed to improved binding to cardiac sarcoplasmic reticulum Ca²⁺-ATPase .
  • Hydrogen-Bonding Networks : Substituents with hydrogen-bond acceptors (e.g., sulfoxides) enhance interactions with target proteins, as validated in cardiotonic drug candidates .
  • Comparative Studies : Use molecular docking to compare binding modes of 2-butyl vs. 2-phenyl analogs in enzyme active sites .

Advanced: How can computational modeling optimize the design of imidazo[4,5-c]pyridine derivatives?

Answer:

  • DFT Calculations : Apply B3LYP/6-311G(2d,2p) to predict vibrational spectra, bond angles, and charge distribution. For example, dimer stability in 1H-imidazo[4,5-c]pyridine arises from N-H···N hydrogen bonds and π-π stacking .
  • Molecular Dynamics (MD) : Simulate solvation effects and tautomerization kinetics (e.g., 1H vs. 3H tautomers) to guide synthetic routes toward thermodynamically stable products .

Advanced: How to resolve contradictions in experimental data regarding tautomerism in imidazo[4,5-c]pyridines?

Answer:

  • Combined Spectroscopic/Computational Analysis : For 4-methyl triazolo[4,5-c]pyridine, compare experimental IR/Raman spectra with DFT-predicted vibrational modes to identify dominant tautomers .
  • XRD Validation : Resolve crystallographic ambiguity caused by solvent disorder by growing single crystals under controlled humidity and temperature .

Advanced: What alternative pathways exist for functionalizing imidazo[4,5-c]pyridines under mild conditions?

Answer:

  • Microwave-Assisted Synthesis : Accelerate cyclization reactions (e.g., forming triazolo-fused derivatives) with reduced side-product formation .
  • Photocatalytic C-H Activation : Use visible-light catalysis to introduce aryl/alkyl groups at the 6-position, minimizing harsh reagent use .

Advanced: What safety protocols are critical when handling this compound derivatives?

Answer:

  • Toxicity Mitigation : Wear PPE (gloves, goggles) due to potential skin/eye irritation, as seen in structurally similar chloromethyl derivatives .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl from hydrochlorides) before disposal, following protocols for aromatic heterocycles .

Advanced: How do reaction mechanisms differ between imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives?

Answer:

  • Nucleophilic Attack Patterns : In imidazo[4,5-c]pyridines, the pyridine nitrogen at position 3 directs electrophiles to the 2-position, whereas imidazo[4,5-b]pyridines favor substitution at position 6 due to electronic differences .
  • Catalytic Requirements : Imidazo[4,5-c]pyridines require stronger bases (e.g., LDA) for deprotonation compared to their [4,5-b] counterparts, as shown in cardiotonic drug syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.